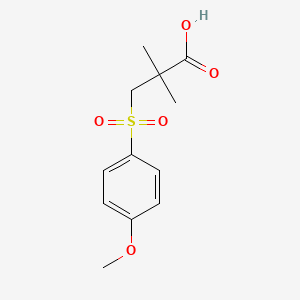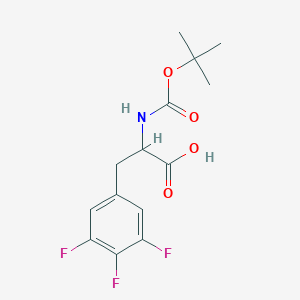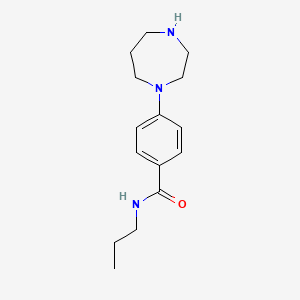
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a methoxybenzenesulfonyl group attached to a dimethylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2,2-dimethylpropanoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxybenzenesulfonyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-Methoxybenzenesulfanyl)-2,2-dimethylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into their functions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activities. The dimethylpropanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxybenzenesulfonyl)propanoic acid: Lacks the dimethyl groups, resulting in different physical and chemical properties.
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid: Contains only one methyl group, affecting its reactivity and applications.
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylbutanoic acid: Has an extended carbon chain, influencing its solubility and interaction with biological targets.
Uniqueness
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the methoxybenzenesulfonyl and dimethylpropanoic acid moieties. This combination imparts distinct physical, chemical, and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H16O5S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-12(2,11(13)14)8-18(15,16)10-6-4-9(17-3)5-7-10/h4-7H,8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
RYBSALMMUMQGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)



![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)


